

Application Notes and Protocols for HSK0935

Animal Studies

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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982

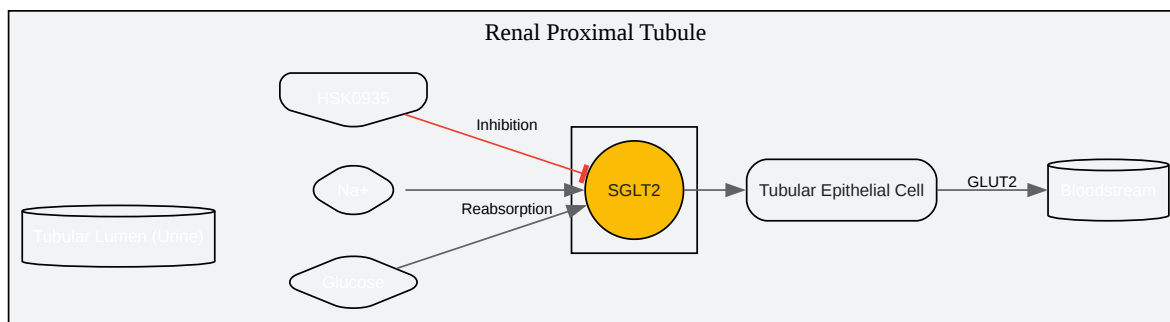
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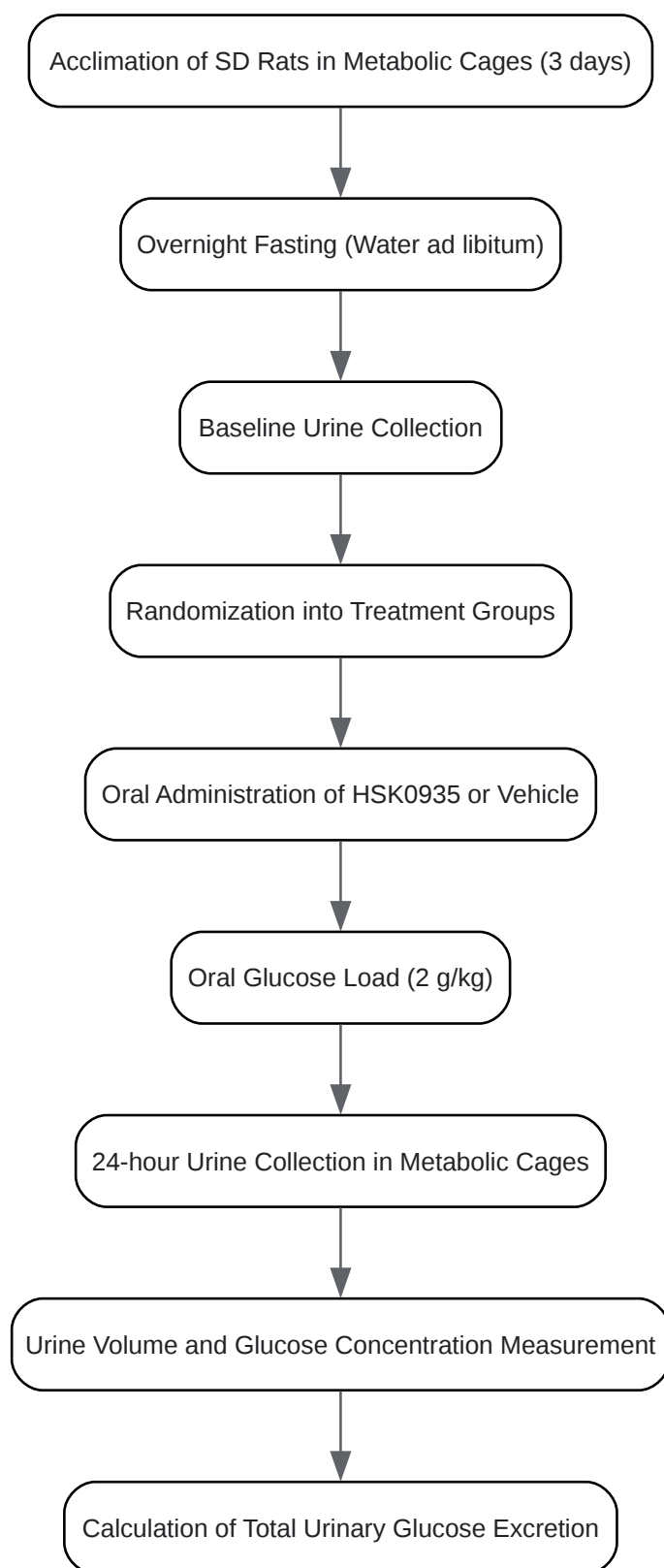
For Researchers, Scientists, and Drug Development Professionals

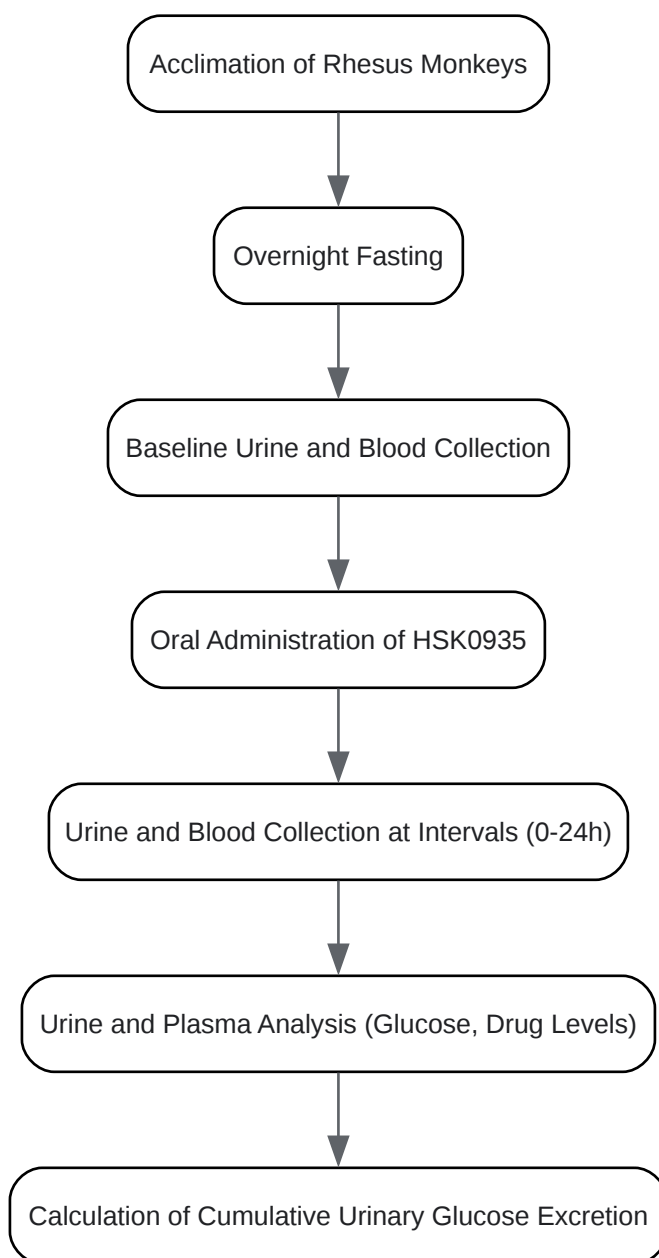
These application notes provide detailed protocols for preclinical animal studies of **HSK0935**, a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). The following sections outline the mechanism of action, experimental designs for in vivo efficacy studies in Sprague-Dawley rats and Rhesus monkeys, and methodologies for determining inhibitor selectivity.

Mechanism of Action: SGLT2 Inhibition

HSK0935 exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By blocking this transporter, **HSK0935** promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism makes SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes.







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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com